1-Ethoxy-4-ethynyl-2-fluorobenzene
Overview
Description
1-Ethoxy-4-ethynyl-2-fluorobenzene is an organic compound characterized by the presence of an ethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-ethynyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Ethoxy-4-ethynyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for benzene derivatives, where the ethynyl group can participate in forming new bonds with electrophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to form aryl acetylenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-ethynyl-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-ethynyl-2-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in Suzuki–Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Ethoxy-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Ethynyl-2-fluorobenzene: This compound lacks the ethoxy group but shares the ethynyl and fluorine substituents.
1-Ethoxy-2-fluorobenzene: This compound lacks the ethynyl group but contains the ethoxy and fluorine substituents.
4-Ethynyl-2-fluorobenzene: This compound lacks the ethoxy group but contains the ethynyl and fluorine substituents in different positions.
Properties
IUPAC Name |
1-ethoxy-4-ethynyl-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRORUJPBOBHBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297957 | |
Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160542-03-0 | |
Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160542-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-4-ethynyl-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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